

Boc-Asp-Ofm side chain protection scheme

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Compound Focus: Boc-Asp-Ofm

CAS No.: 129046-87-3

Cat. No.: S589991

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Chemical Profile of Boc-Asp-Ofm

The table below summarizes the key chemical and application data for Boc-Asp(Ofm)-OH.

Property	Details
Chemical Name	Boc-L-Aspartic acid α -fluoren-9-ylmethyl ester [1] [2]
CAS Number	129046-87-3 or 117014-32-1 [1] [2]
Molecular Formula	C ₂₃ H ₂₅ NO ₆ [2]
Molecular Weight	411.4-411.5 g/mol [1] [2]
Appearance	Off-white to white powder [2]
Melting Point	138-142 °C [1]
Primary Role	Side-chain protection for Aspartic Acid (Asp, D) [3]
Protection Scheme	Boc/Bzl for main chain and other side chains; OFm for Asp side chain [4]
Key Feature	Orthogonally removable with hydrazine, stable to TFA and HF [4] [3]

Property	Details
Main Application	Solid-phase synthesis of cyclic peptides (lactams) and complex architectures [4] [3]

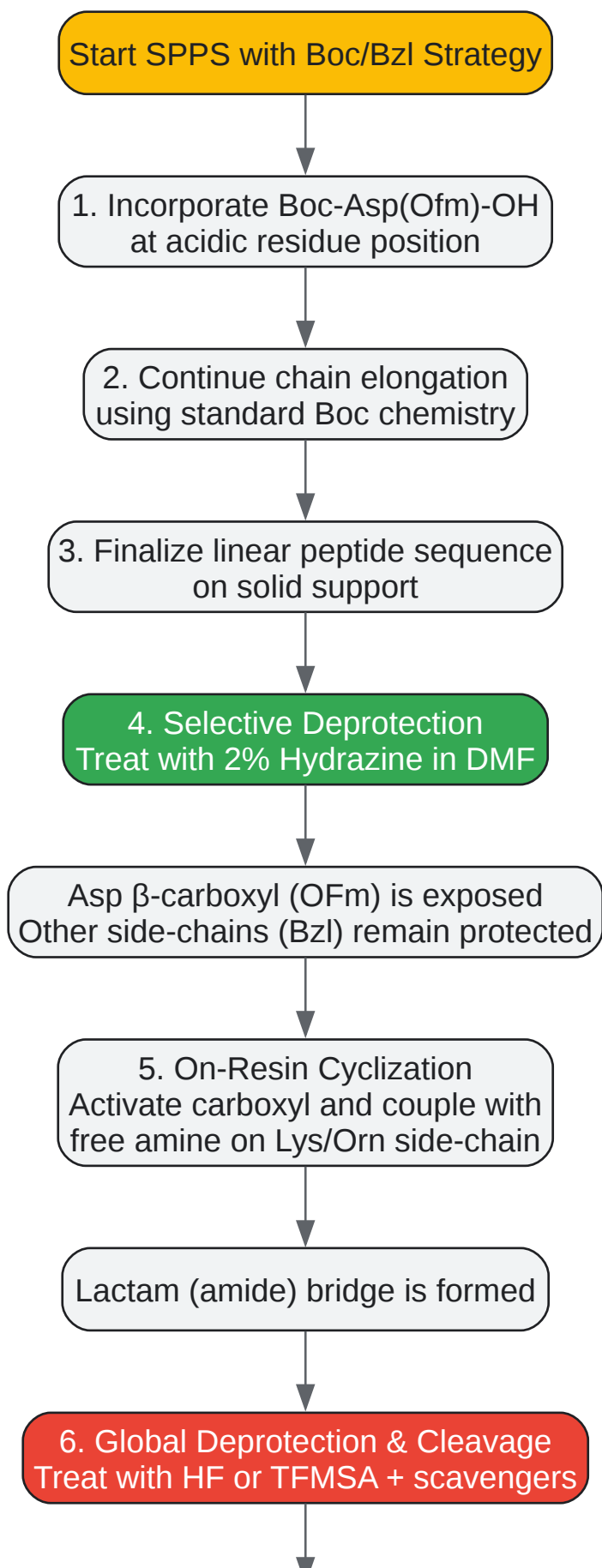
Application Principles and Deprotection Conditions

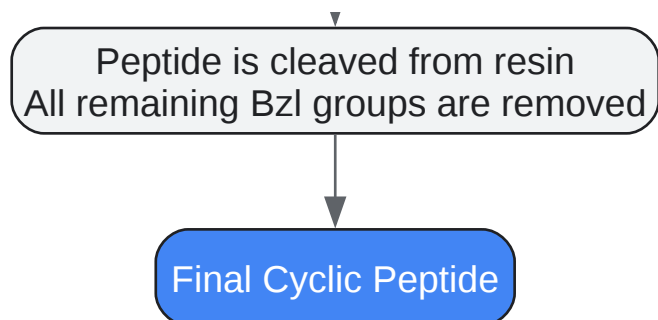
The **Boc-Asp-Ofm** derivative is a cornerstone of **orthogonal protection schemes** in peptide synthesis, allowing for the independent and sequential deprotection of specific functional groups [5] [3].

- **Role of the OFm Group:** The fluoren-9-ylmethyl (OFm) ester protects the β -carboxyl side chain of aspartic acid. Its key advantage is **stability to both the acidic conditions** used to remove the N-terminal Boc group (e.g., TFA) and the strong acids used for final resin cleavage and deprotection (e.g., HF or TFMSA) [4] [3].
- **Orthogonal Deprotection:** The OFm group is not removed by acids but is **cleanly cleaved under mild basic conditions using 2-4% hydrazine in DMF** [5] [3]. This orthogonality is crucial for multi-step syntheses where the Asp side chain must remain protected until a specific moment, such as just before on-resin cyclization.

Experimental Workflow for Cyclic Peptide Synthesis

The following diagram outlines a generalized protocol for solid-phase synthesis of a lactam-bridged cyclic peptide using the **Boc-Asp-Ofm** building block.





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Key Considerations and Troubleshooting

- **Minimizing Epimerization:** A critical issue noted in the literature is the potential for **epimerization (racemization) during the initial esterification of Boc-Asp-OFm to certain resins**. This can be mitigated by performing the attachment via the **cesium salt** of the amino acid, which provides higher yields and preserves chirality [4].
- **Ensuring Complete Deprotection:** The success of the cyclization step hinges on the complete removal of the OFm group. It is essential to confirm deprotection through a quantitative test (e.g., the Kaiser test for free amines is not applicable here; analytical methods like LC-MS of a small cleaved sample may be necessary) before proceeding to cyclization [3].
- **Scalability:** The Boc/Bzl/OFm strategy has been reported as the method of choice for preparing head-to-tail cyclic peptides in **satisfactory yields with minimal purification**, indicating its robustness for practical applications [4].

Reference List

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- A comparative study of cyclization strategies applied to the synthesis of head-to-tail cyclic analogs of a viral epitope. (1999). *Journal of Peptide Research*. [4]
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